molecular formula C10H16ClNO3 B1671686 Ethylnorepinephrine hydrochloride CAS No. 3198-07-0

Ethylnorepinephrine hydrochloride

Cat. No. B1671686
CAS RN: 3198-07-0
M. Wt: 233.69 g/mol
InChI Key: NZDMRJGAFPUTMZ-UHFFFAOYSA-N
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Description

Ethylnorepinephrine, also known as Etanor, Bronkephrine, Butanefrine, is a sympathomimetic and bronchodilator related to norepinephrine . It activates both α and β adrenergic receptors .


Molecular Structure Analysis

The molecular formula of Ethylnorepinephrine hydrochloride is C10H16ClNO3 . The exact mass is 233.08 and the molecular weight is 233.69 .


Physical And Chemical Properties Analysis

Ethylnorepinephrine hydrochloride has a molecular weight of 233.69 . The exact mass is 233.08 . The elemental composition is C 51.40%, H 6.90%, N 5.99%, O 20.54%, Cl 15.17% .

Scientific Research Applications

Ethylcellulose Matrix Controlled Release Tablets

Research on the use of ethylcellulose in controlled release tablets explored the release properties of drugs like pseudoephedrine hydrochloride. This study indicates the potential of using similar techniques for controlled drug release with substances like ethylnorepinephrine hydrochloride (Katikaneni et al., 1995).

Adrenergic Blocking Activity Analysis

A study analyzing adrenergic blocking activity evaluated compounds like ethylnorepinephrine, demonstrating its potential use in understanding beta adrenergic blockade, which is crucial for cardiovascular and respiratory therapeutics (Levy & Ahlquist, 1961).

Role in Pharmacology

The research on pharmacological agents such as phenylephrine hydrochloride, which shares similarities with ethylnorepinephrine hydrochloride, provides insights into sympathomimetic activities. These studies suggest applications of ethylnorepinephrine hydrochloride in vascular and ocular treatments (Heath & Geiter, 1949).

Pharmacological Mechanism of Action

Investigations into the pharmacological mechanisms of compounds like N-ethylnorpentylone offer insights into the potential mechanisms of action for ethylnorepinephrine hydrochloride. This research aids in understanding its interactions with neurotransmitter transporters and potential therapeutic uses (Costa et al., 2018).

Beta Adrenergic Receptors Blockade

Studies examining the effects of drugs on beta adrenergic receptors provide context for the possible application of ethylnorepinephrine hydrochloride in cardiovascular and respiratory conditions (Levy & Ahlquist, 1960).

Synthesis and Antidepressant Activity

Research into the synthesis and antidepressant activity of certain ethylamine derivatives can guide the exploration of ethylnorepinephrine hydrochloride's potential roles in psychiatric treatments (Yardley et al., 1990).

Safety And Hazards

Ethylnorepinephrine hydrochloride is classified as Skin Irrit. 2; Eye Dam. 1; Resp. Sens. 1; Skin Sens. 1; Muta. 2; Repr. 2 . This indicates that it can cause skin irritation, serious eye damage, respiratory sensitization, skin sensitization, and is suspected of causing genetic defects and harming fertility or the unborn child .

properties

IUPAC Name

4-(2-amino-1-hydroxybutyl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6;/h3-5,7,10,12-14H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDMRJGAFPUTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953869
Record name 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylnorepinephrine hydrochloride

CAS RN

3198-07-0
Record name α-Ethylnorepinephrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3198-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLNOREPINEPHRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94OZJ468Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
LR Beam, JH Marcy, HC Mansmann - JAMA, 1965 - jamanetwork.com
… venous administration of aminophylline and hydrocortisone, and ethylnorepinephrine hydrochloride (Bronkephrine) (0.2 ml every four hours) given subcutaneously. Case 2.—A 3-year-…
Number of citations: 36 jamanetwork.com
JH Shaffer - JAMA, 1961 - jamanetwork.com
… and ethylnorepinephrine hydrochloride, we prefer to give hypodermic injections of these … Ethylnorepinephrine hydrochloride given hypodermically may be substi¬ tuted for epinephrine …
Number of citations: 26 jamanetwork.com
A AGENT - 1999 - Springer
edetate calcium disodium• edetic acid. edetate dipotassium• edetic acid. edetate sodium• edetic acid. edetate trisodium• edetic acid. edetic acid [BAN. INN](ethylenediaminetetraacetic …
Number of citations: 0 link.springer.com
JH Shaffer - Henry Ford Hospital Medical Journal, 1961 - scholarlycommons.henryford.com
… Ethylnorepinephrine hydrochloride (Bronkephrine) given hypodermically may be substituted for epinephrine, thus avoiding the pressor effect which may be undesirable in treating …
Number of citations: 1 scholarlycommons.henryford.com
RM Sly - Pediatric annals, 1979 - journals.healio.com
… Ethylnorepinephrine hydrochloride (Bronkephrine) may be more suitable than epinephrine for use in infants because it has less vasoconstrictive activity. The dose is 0.01 to 0.02 ml./kg. …
Number of citations: 6 journals.healio.com
MA Finkelman - 94.70.164.212
This issue of the UPDATE introduces a new product, END-X" B15 beads. This product removes endotoxin like our earlier product, the END-X filter, but using a different sample handling …
Number of citations: 2 94.70.164.212
MA Finkelman - LAL Update, 1992 - bcis.gr
Associates of Cape Cod, Inc. is pleased to announce the introduction of the END-X B15 endotoxin removal device. The unit consists of a microcentrifuge tube containing an affinity resin …
Number of citations: 2 www.bcis.gr
A Nandy - 2020 - macsphere.mcmaster.ca
Prophages are the genomes of bacteriophages (phages, bacterial viruses) that integrate into the chromosome of their host upon infection, lying dormant until conditions favour their …
Number of citations: 0 macsphere.mcmaster.ca
L Trobiani - 2019 - iris.uniroma1.it
Autism Spectrum Disorders (ASDs) are neurodevelopmental syndromes, in which several environmental risk factors act on a vulnerable genetic background. Among genes whose …
Number of citations: 3 iris.uniroma1.it
BL Huffman Jr - Principles of Practice Management: In Primary Care, 1984 - Springer
… pack Promethazine hydrochloride 50 mg/I ml ampoule Ethylnorepinephrine hydrochloride 2 mg/l ml ampoule Diazepam 5 mg/ml, 10 ml vial Morphine sulphate 15 mg/ml, 30 ml vial …
Number of citations: 0 link.springer.com

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